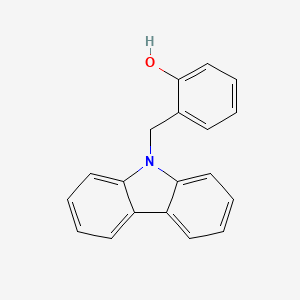
2-(9H-carbazol-9-ylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-carbazol-9-ylmethyl)phenol is a chemical compound that belongs to the class of carbazole derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
科学的研究の応用
2-(9H-carbazol-9-ylmethyl)phenol has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. In material science, it has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and light-emitting diodes. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes.
作用機序
The mechanism of action of 2-(9H-carbazol-9-ylmethyl)phenol is not fully understood. However, it has been suggested that its anti-cancer activity is mediated through the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation. Its anti-inflammatory activity is believed to be due to the suppression of the NF-κB signaling pathway, which is involved in the regulation of immune responses. Its anti-viral activity is thought to be due to the inhibition of viral replication.
Biochemical and Physiological Effects:
2-(9H-carbazol-9-ylmethyl)phenol has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of viral particles. It has also been shown to improve the efficiency of organic electronic devices by enhancing charge transport.
実験室実験の利点と制限
One of the main advantages of using 2-(9H-carbazol-9-ylmethyl)phenol in lab experiments is its versatility. It can be easily synthesized using different methods and can be modified to suit different applications. Another advantage is its low toxicity, which makes it safe to handle in the lab. However, one of the limitations of using 2-(9H-carbazol-9-ylmethyl)phenol is its relatively low solubility in common organic solvents, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of 2-(9H-carbazol-9-ylmethyl)phenol. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the development of new derivatives and analogs of 2-(9H-carbazol-9-ylmethyl)phenol may lead to the discovery of new compounds with improved properties and applications.
合成法
The synthesis of 2-(9H-carbazol-9-ylmethyl)phenol can be achieved through several methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H bond activation. Among these methods, the Suzuki-Miyaura coupling method is the most commonly used one. This method involves the reaction of 2-bromo-1-(9H-carbazol-9-ylmethyl)phenol with boronic acid in the presence of a palladium catalyst and a base.
特性
IUPAC Name |
2-(carbazol-9-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-19-12-6-1-7-14(19)13-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCMEHFMCUZWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385757 |
Source


|
| Record name | Phenol, (9H-carbazol-9-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91019-62-4 |
Source


|
| Record name | Phenol, (9H-carbazol-9-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5196127.png)
![5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5196135.png)
![N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B5196137.png)
![N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5196143.png)
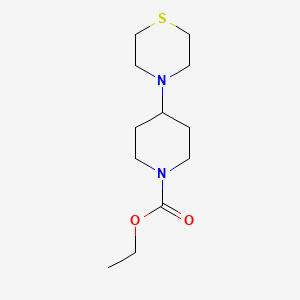
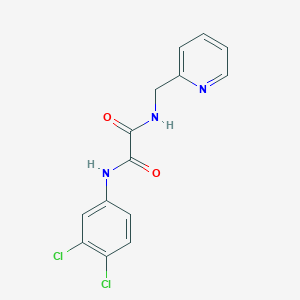

![N-[3-(2,4-dichloro-6-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5196163.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-ethyl-2-furyl)methyl]piperidine](/img/structure/B5196176.png)
![methyl 2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5196192.png)
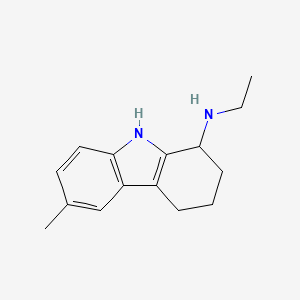
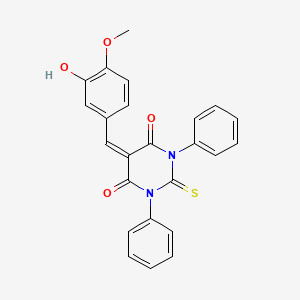
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5196220.png)
![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)